

# Comparative Analysis of Targeted Therapies for PIK3CA-Mutated Advanced Breast Cancer

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## Compound Focus: Inavolisib

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The table below summarizes key efficacy and safety outcomes from the pivotal trials of three targeted agents, which are crucial indicators for assessing a therapy's impact on quality of life and overall clinical benefit.

Feature	Inavolisib + Palbociclib + Fulvestrant [1] [2] [3]	Alpelisib + Fulvestrant [4]	Capivasertib + Fulvestrant [4]
Approved Indication	Endocrine-resistant, PIK3CA-mutated aBC in the <b>first-line</b> setting [2]	PIK3CA-mutated, HR+/HER2- mBC after progression on endocrine therapy [4]	HR+/HER2- locally advanced or mBC with <b>AKT-pathway</b> alterations (PIK3CA, AKT1, or PTEN) after progression on endocrine therapy [4]
Pivotal Trial	INAVO120 (Phase III)	SOLAR-1 (Phase III)	CAPItello-291 (Phase III)
Median PFS (vs. Control)	<b>15.0 months</b> vs. 7.3 months (HR=0.43) [2] [5]	<b>11.0 months</b> vs. 5.7 months (HR=0.65) [4]	<b>7.3 months</b> vs. 3.1 months in AKT-pathway altered population (HR=0.50) [4]
Median OS (vs. Control)	<b>34.0 months</b> vs. 27.0 months (HR=0.67) [1] [3]	Exploratory <b>39.3 months</b> vs. 31.4 months [4]	Not Reached (HR=0.74 in overall population) [4]

Feature	Inavolisib + Palbociclib + Fulvestrant [1] [2] [3]	Alpelisib + Fulvestrant [4]	Capivasertib + Fulvestrant [4]
Objective Response Rate	58.4% [2] [5]	Not Specified	28.8% (in AKT-pathway altered population) [4]
Time to Chemotherapy	35.6 months vs. 12.6 months (HR=0.43) [1] [3]	Not Reported	Not Reported
Key Grade 3/4 AEs	Neutropenia (80.2%), Hyperglycemia (5.6%), Stomatitis (5.6%), Diarrhea (3.7%) [5]	Hyperglycemia (33.9%), Rash (9.9%) [4]	Diarrhea (9.3%), Rash (6.1%), Hyperglycemia (2.3%) [4]
Discontinuation due to AEs	6.8% (of any trial agent) [5]	25.0% (of alpelisib) [4]	13.0% (of capivasertib) [4]

## Detailed Efficacy and Safety Outcomes

Beyond the summary table, a deeper look into the data reveals critical nuances for drug development and clinical decision-making.

- **Inavolisib's Quality of Life Correlates:** The INAVO120 trial demonstrated that the **inavolisib** regimen **delayed the time to chemotherapy by approximately two years** (35.6 months vs. 12.6 months) compared to the control arm [1] [3]. This delay is a significant patient-centric outcome, as it preserves patients from the often more debilitating side effects of chemotherapy for a longer period. The low discontinuation rate of 6.8% due to adverse events further supports better treatment tolerability and the potential for sustained therapy [5].
- **Comparative Safety Profiles:** The management of adverse events differs notably among these agents, impacting their clinical utility.
  - **Hyperglycemia:** This is a major concern with PI3K $\alpha$  inhibition. **Alpelisib** has a high incidence of grade 3/4 hyperglycemia (33.9%), requiring proactive management with metformin [4]. In

contrast, **inavolisib** reported a much lower rate of 5.6% [5], while **capivasertib** (an AKT inhibitor) had the lowest at 2.3% [4].

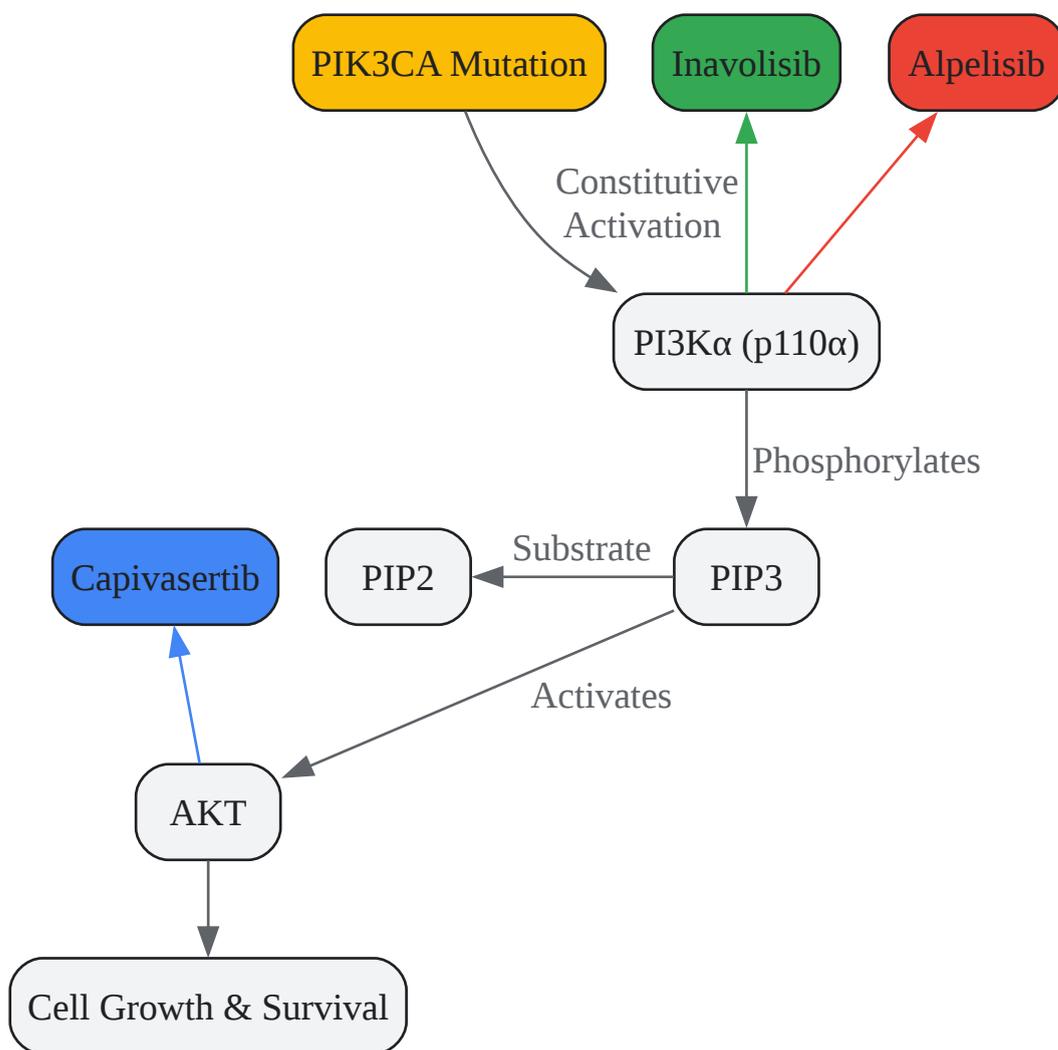
- **Rash and Gastrointestinal Effects:** **Alpelisib** is associated with significant rash (9.9% grade 3/4) [4]. **Capivasertib** leads to more diarrhea (9.3% grade 3/4) [4]. For **inavolisib**, no grade 3/4 rash was reported, and severe diarrhea was less frequent (3.7%) [5].

## Mechanism of Action and Trial Design

Understanding the distinct biological targets and trial methodologies is essential for interpreting the comparative data.

### Mechanism of Action (MoA) Pathway

The drugs target different nodes within the same oncogenic signaling pathway, as illustrated below.



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### Diagram Title: PI3K/AKT Pathway and Drug Targets

The diagram shows:

- **Alpelisib** and **Inavolisib** both inhibit the PI3Kα protein, but **inavolisib** is uniquely designed to also trigger the degradation of the mutant p110α protein, potentially leading to a more durable pathway suppression and a differentiated safety profile [4] [6].
- **Capivasertib** acts downstream by inhibiting all forms of AKT, making it effective for a broader range of mutations in the pathway (PIK3CA, AKT1, PTEN) [4].

## Key Experimental Protocols

The following outlines the core design of the pivotal trials referenced:

- **INAVO120 (NCT04191499) [2] [5]:** This was a Phase III, randomized, double-blind, placebo-controlled study.
  - **Patient Population:** 325 patients with PIK3CA-mutated, HR+/HER2-negative locally advanced or metastatic breast cancer with endocrine resistance, and no prior systemic therapy for metastatic disease.
  - **Intervention: Inavolisib** (9 mg once daily) + palbociclib (125 mg; 21 days on/7 days off) + fulvestrant (500 mg IM) vs. placebo + palbociclib + fulvestrant.
  - **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS).
  - **Key Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR).
- **SOLAR-1 (NCT02437318) [4]:** A Phase III, randomized, double-blind, placebo-controlled trial.
  - **Patient Population:** Postmenopausal women and men with PIK3CA-mutated, HR+/HER2-negative advanced breast cancer who had progressed on/after endocrine therapy.
  - **Intervention:** Alpelisib (300 mg daily) + fulvestrant vs. placebo + fulvestrant.
- **CAPItello-291 (NCT04305496) [4]:** A Phase III, double-blind, placebo-controlled trial.
  - **Patient Population:** Patients with HR+/HER2-negative advanced breast cancer who progressed on an aromatase inhibitor, with or without a CDK4/6 inhibitor. Included both overall population and an AKT-pathway altered cohort.
  - **Intervention:** Capivasertib (400 mg twice daily; 4 days on/3 days off) + fulvestrant vs. placebo + fulvestrant.

## Conclusion for Research and Development

The data indicates that **inavolisib, combined with palbociclib and fulvestrant, establishes a new first-line treatment option** for patients with endocrine-resistant, PIK3CA-mutated advanced breast cancer. Its profile is characterized by:

- **Significant efficacy gains**, including a statistically significant overall survival benefit and a marked delay in the need for chemotherapy [1] [3].
- A **manageable safety profile** with low discontinuation rates, which is a notable advancement in the field of PI3K inhibition [5].

For researchers, the development of **inavolisib** highlights the importance of engineering **highly selective inhibitors** with additional mechanisms like targeted protein degradation to improve the therapeutic window. The ongoing Phase III trials (INAVO121, INAVO122, INAVO123) in different combinations and settings will further define its role in the treatment landscape [1] [4].

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## References

1. New data show Roche's Itovebi significantly extended ... [roche.com]
2. FDA approves inavolisib with palbociclib and fulvestrant for ... [fda.gov]
3. ASCO 2025: Inavolisib-palbociclib-fulvestrant improves ... [oncology-central.com]
4. Same Pathway, Different Profiles: Clinical Considerations ... [pharmacytimes.com]
5. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced ... [pubmed.ncbi.nlm.nih.gov]
6. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]

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